molecular formula C14H14Cl2N4 B11441434 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine

3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B11441434
M. Wt: 309.2 g/mol
InChI Key: VWNDMJHSZLBGNE-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3rd position and a piperazine ring substituted with a 4-chlorophenyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine typically involves the reaction of 3-chloropyridazine with 1-(4-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine is unique due to the presence of both the pyridazine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C14H14Cl2N4

Molecular Weight

309.2 g/mol

IUPAC Name

3-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C14H14Cl2N4/c15-11-1-3-12(4-2-11)19-7-9-20(10-8-19)14-6-5-13(16)17-18-14/h1-6H,7-10H2

InChI Key

VWNDMJHSZLBGNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NN=C(C=C3)Cl

Origin of Product

United States

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